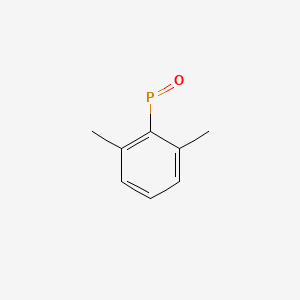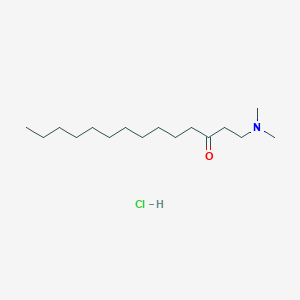
3-(12-Hydroxydodecanoyl)-1,3-oxazol-2(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(12-Hydroxydodecanoyl)-1,3-oxazol-2(3H)-one is a synthetic organic compound that belongs to the class of oxazolone derivatives This compound is characterized by the presence of a hydroxyl group on the dodecanoyl chain and an oxazolone ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(12-Hydroxydodecanoyl)-1,3-oxazol-2(3H)-one typically involves the reaction of 12-hydroxydodecanoic acid with an appropriate oxazolone precursor. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like pyridinium p-toluenesulfonate. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include continuous flow reactors and advanced purification techniques such as column chromatography.
化学反应分析
Types of Reactions
3-(12-Hydroxydodecanoyl)-1,3-oxazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The oxazolone ring can be reduced to form an amine derivative.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or alkyl halides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 12-ketododecanoic acid or 12-carboxydodecanoic acid.
Reduction: Formation of 3-(12-aminododecanoyl)-1,3-oxazol-2(3H)-one.
Substitution: Formation of various substituted derivatives depending on the reagent used.
科学研究应用
3-(12-Hydroxydodecanoyl)-1,3-oxazol-2(3H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes
作用机制
The mechanism of action of 3-(12-Hydroxydodecanoyl)-1,3-oxazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and oxazolone ring play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved .
相似化合物的比较
Similar Compounds
12-Hydroxydodecanoic acid: A precursor in the synthesis of 3-(12-Hydroxydodecanoyl)-1,3-oxazol-2(3H)-one.
Dodecanoic acid: A structurally similar compound lacking the hydroxyl group and oxazolone ring.
Uniqueness
This compound is unique due to the presence of both a hydroxyl group and an oxazolone ring, which confer distinct chemical and biological properties
属性
CAS 编号 |
89332-61-6 |
|---|---|
分子式 |
C15H25NO4 |
分子量 |
283.36 g/mol |
IUPAC 名称 |
3-(12-hydroxydodecanoyl)-1,3-oxazol-2-one |
InChI |
InChI=1S/C15H25NO4/c17-12-9-7-5-3-1-2-4-6-8-10-14(18)16-11-13-20-15(16)19/h11,13,17H,1-10,12H2 |
InChI 键 |
CDVPCRKJNAZQJW-UHFFFAOYSA-N |
规范 SMILES |
C1=COC(=O)N1C(=O)CCCCCCCCCCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-Phenyl[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B14390930.png)
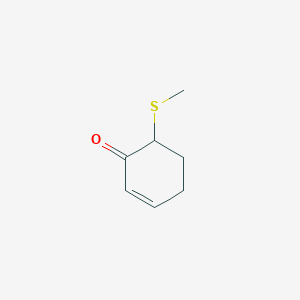
![2-[(2-Chlorophenyl)sulfanyl]-3-[(4-chlorophenyl)sulfanyl]naphthalene-1,4-dione](/img/structure/B14390936.png)


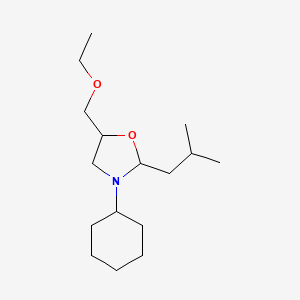
![2,2,9-Trimethyl-3,4-dihydro-2H,5H-pyrano[3,2-c][1]benzopyran-5-one](/img/structure/B14390959.png)
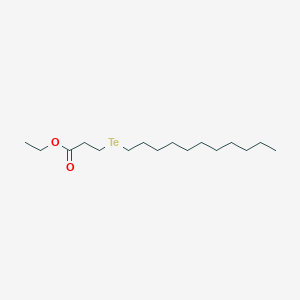


![N-[(Benzyloxy)carbonyl]-3,5-dibromo-L-tyrosyl-D-threonine](/img/structure/B14390992.png)
